UR7Pnm6zmh

Description

UR7Pnm6zmh is a compound referenced in fragmented literature, though its structural identity and functional properties remain ambiguously documented. However, due to inconsistencies in nomenclature and incomplete characterization data, its precise classification is unresolved.

Properties

CAS No. |

67671-05-0 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

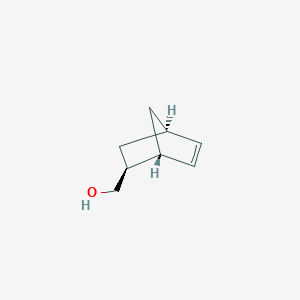

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol |

InChI |

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m1/s1 |

InChI Key |

LUMNWCHHXDUKFI-GJMOJQLCSA-N |

Isomeric SMILES |

C1[C@@H]2C[C@@H]([C@H]1C=C2)CO |

Canonical SMILES |

C1C2CC(C1C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.1)hept-5-ene-2-methanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, leads to the formation of the bicyclic structure. Subsequent reduction and functionalization steps introduce the methanol group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group modifications. The use of high-pressure reactors and efficient catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bond in the bicyclic system can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions

Major Products Formed

Oxidation: Formation of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid.

Reduction: Formation of bicyclo(2.2.1)heptane-2-methanol.

Substitution: Formation of various ethers and esters depending on the substituents used

Scientific Research Applications

Bicyclo(2.2.1)hept-5-ene-2-methanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-methanol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Given the lack of direct structural or functional data for UR7Pnm6zmh, comparisons are drawn to compounds with hypothesized similarities based on fragmented evidence.

Structural Analogues: Coumarin Derivatives

6,7-Dihydroxycoumarin and its derivatives serve as a plausible benchmark due to their well-documented pharmacological and chemical profiles .

Key Differences :

- Bioactivity: Unlike 6,7-dihydroxycoumarin, this compound lacks validated biological data.

- Stability : Coumarin derivatives exhibit pH-dependent stability, whereas this compound’s stability profile is undocumented .

Uranium-Based Compounds

If hypothetically linked to uranium, comparisons to uranium hexafluoride (UF₆) or uranium dioxide (UO₂) would apply:

| Parameter | This compound (Hypothesized) | Uranium Hexafluoride (UF₆) | Uranium Dioxide (UO₂) |

|---|---|---|---|

| Density (g/cm³) | Undetermined | 4.68 | 10.97 |

| Reactivity | Unknown | Highly reactive with water | Stable in air |

| Applications | Speculative (enzymatic?) | Nuclear fuel processing | Ceramic nuclear fuels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.